molecular formula C15H17N5O3 B15170156 (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one CAS No. 648920-52-9

(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B15170156
CAS No.: 648920-52-9
M. Wt: 315.33 g/mol
InChI Key: NDIXKVSXSZMUNP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features an azidomethyl group, a piperidinyl phenyl group, and an oxazolidinone ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the azidomethyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.

    Attachment of the piperidinyl phenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form a nitro or nitrile group.

    Reduction: The azidomethyl group can be reduced to form an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or other azide sources can be employed.

Major Products

    Oxidation: Formation of nitro or nitrile derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various azide-substituted derivatives.

Scientific Research Applications

(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and mechanisms due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and drug development processes. The piperidinyl phenyl group may interact with biological receptors, influencing cellular pathways and responses.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with anticancer properties.

    Granisetron: A compound used in pharmaceuticals with a similar structural motif.

    tert-Butyl carbamate: Another compound with a carbamate group, used in organic synthesis.

Uniqueness

(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one is unique due to its combination of an azidomethyl group, a piperidinyl phenyl group, and an oxazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

648920-52-9

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H17N5O3/c16-18-17-9-14-10-20(15(22)23-14)12-3-1-11(2-4-12)19-7-5-13(21)6-8-19/h1-4,14H,5-10H2/t14-/m0/s1

InChI Key

NDIXKVSXSZMUNP-AWEZNQCLSA-N

Isomeric SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN=[N+]=[N-]

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)N3CC(OC3=O)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.